molecular formula C7H11NO2 B096812 Ethenyl pyrrolidine-1-carboxylate CAS No. 15453-22-2

Ethenyl pyrrolidine-1-carboxylate

Cat. No. B096812
CAS RN: 15453-22-2
M. Wt: 141.17 g/mol
InChI Key: ZXZIAYPVRIZYNZ-UHFFFAOYSA-N
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Description

Ethenyl pyrrolidine-1-carboxylate (EPYC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPYC is a derivative of pyrrolidine and is commonly used as a building block in organic synthesis.

Mechanism Of Action

The mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethenyl pyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Ethenyl pyrrolidine-1-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Ethenyl pyrrolidine-1-carboxylate has been found to possess various biochemical and physiological effects. In animal studies, Ethenyl pyrrolidine-1-carboxylate has been shown to reduce inflammation and pain. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antioxidant activity, which may help protect cells from oxidative damage. Additionally, Ethenyl pyrrolidine-1-carboxylate has been found to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Ethenyl pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Ethenyl pyrrolidine-1-carboxylate is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation is that the mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethenyl pyrrolidine-1-carboxylate. One area of interest is the development of Ethenyl pyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, including arthritis and cancer. Another area of interest is the investigation of the mechanism of action of Ethenyl pyrrolidine-1-carboxylate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of Ethenyl pyrrolidine-1-carboxylate in humans.

Synthesis Methods

The synthesis of Ethenyl pyrrolidine-1-carboxylate can be achieved through various methods, including the reaction of pyrrolidine with maleic anhydride or fumaric acid. Ethenyl pyrrolidine-1-carboxylate can also be synthesized through the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis of the resulting nitrile.

Scientific Research Applications

Ethenyl pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethenyl pyrrolidine-1-carboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, including arthritis and cancer. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

15453-22-2

Product Name

Ethenyl pyrrolidine-1-carboxylate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethenyl pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2

InChI Key

ZXZIAYPVRIZYNZ-UHFFFAOYSA-N

SMILES

C=COC(=O)N1CCCC1

Canonical SMILES

C=COC(=O)N1CCCC1

synonyms

1-Pyrrolidinecarboxylicacid,ethenylester(9CI)

Origin of Product

United States

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